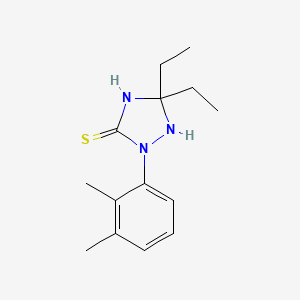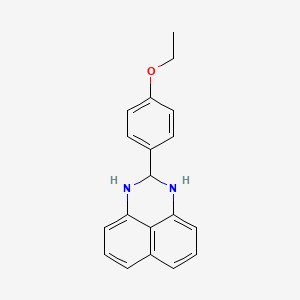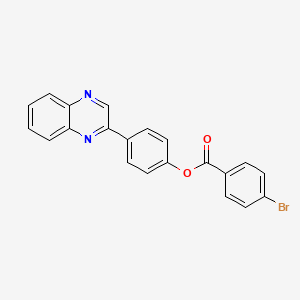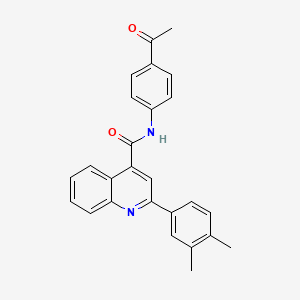
2-(2,3-Dimethylphenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNS
IUPAC Name: this compound
This compound belongs to the class of triazolidine-3-thiones , which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the thione (sulfur) group makes it particularly interesting for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,3-dimethylbenzoyl chloride with diethylamine followed by cyclization to form the triazolidine ring. The thione functionality can be introduced by reacting the intermediate with an appropriate sulfur source.
Reaction Conditions: The reaction typically occurs under mild conditions, with the use of suitable solvents (such as dichloromethane or ethyl acetate) and base (such as triethylamine). The choice of reagents and conditions can influence the yield and purity of the product.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: Substitution reactions at the aromatic ring can modify the substituents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of these products requires further investigation.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential antimicrobial or antiviral properties.
Chemistry: As a building block for more complex molecules.
Industry: In the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Properties
Molecular Formula |
C14H21N3S |
|---|---|
Molecular Weight |
263.40 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-5,5-diethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C14H21N3S/c1-5-14(6-2)15-13(18)17(16-14)12-9-7-8-10(3)11(12)4/h7-9,16H,5-6H2,1-4H3,(H,15,18) |
InChI Key |
IXQAXIVWKWHABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC(=S)N(N1)C2=CC=CC(=C2C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-1-(3,5-dimethylphenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11659868.png)
![N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11659870.png)



![4-(morpholin-4-ylmethyl)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11659891.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11659896.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11659898.png)
![Butyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11659911.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11659912.png)
![N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11659926.png)
methylidene]propanamide](/img/structure/B11659931.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11659944.png)
